molecular formula C16H13NO5 B2534962 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide CAS No. 1428364-86-6

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide

Cat. No.: B2534962
CAS No.: 1428364-86-6
M. Wt: 299.282
InChI Key: VPEYAMBJSSFYTF-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide is a synthetic compound characterized by a benzodioxole moiety linked via a but-2-yn-1-yl group to a furan-2-carboxamide group. The benzodioxole ring (benzo[d][1,3]dioxol-5-yloxy) is a common structural motif in bioactive molecules due to its electron-rich aromatic system and metabolic stability.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-16(14-4-3-9-20-14)17-7-1-2-8-19-12-5-6-13-15(10-12)22-11-21-13/h3-6,9-10H,7-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYAMBJSSFYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step often starts with the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole structure.

    Alkyne Formation:

    Furan Ring Introduction: The furan-2-carboxamide moiety is typically introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane under hydrogenation conditions.

    Substitution: The furan ring and the benzo[d][1,3]dioxole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents such as sodium hydride (NaH) or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the alkyne group can produce alkenes or alkanes.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of furan-based compounds can induce apoptosis in various cancer cell lines, including liver and breast cancer cells. The mechanisms include:

  • Induction of Apoptosis : The compound promotes apoptosis by affecting mitochondrial pathways, leading to increased pro-apoptotic proteins like Bax and decreased anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : Treatment with this compound can lead to S-phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Similar compounds have exhibited antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus, as well as potential antifungal properties .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various benzofurancarboxamides, including derivatives similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide. The National Cancer Institute's Developmental Therapeutics Program screened these compounds against multiple cancer cell lines, revealing significant cytotoxic effects and potential for further optimization .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of compounds with the benzo[d][1,3]dioxole structure. Results indicated that these compounds demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural analogs in the evidence share the benzodioxole core but differ in linker groups, substituents, and terminal functionalities. Key comparisons are outlined below:

Linker and Substituent Effects on Physicochemical Properties

The alkyne linker in the target compound contrasts with the ethyl or methyl linkers in piperazine-based analogs (e.g., compounds from –4). For example:

  • Piperazine derivatives with ethyl linkers (e.g., compound 1 in ) exhibit melting points of 169–170°C (HCl salt) and yields of 67–78%, likely due to their crystalline salt forms and stable hydrogen-bonding networks .
  • In contrast, the alkyne linker in the target compound may reduce crystallinity (lower melting point) due to linear geometry, though experimental data are unavailable.

Terminal Functional Group Comparisons

The furan-2-carboxamide group differs significantly from piperazine , phenyl , or thiazole termini in analogs:

  • Piperazine-terminated compounds (e.g., , compound 2) show nitrogen content of ~5.38% (theoretical) vs. 5.24% (experimental), indicating high purity . The target compound’s amide group may similarly achieve high purity, as seen in thiazole-based analogs (e.g., compound 78 in , % yield) .
  • Electron-withdrawing groups (e.g., trifluoromethyl in , compound 26) lower melting points (176–177°C) compared to electron-donating groups (e.g., methoxy in , compound 12: 173–174°C) . The furan’s electron-rich nature may align with the latter trend.

Data Tables: Key Comparisons

Compound Class Example Structure Yield (%) Melting Point (°C) Nitrogen Content (Theo./Exp.) Key Feature
Piperazine derivatives (Ethyl linker) 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine 67 169–170 5.38%/5.24% Crystalline HCl salts
Piperidine derivatives 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine 75 183–184 3.10%/2.98% Reduced nitrogen content
Thiazole-carboxamide analogs 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide 23–34 Not reported Not reported Heterocyclic termini
Target Compound N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide N/A N/A N/A Alkyne linker, furan carboxamide

Research Implications

  • Synthetic Optimization : Lessons from high-yield piperazine syntheses (e.g., optimized coupling conditions in –4) could guide the target compound’s synthesis .
  • Biological Potential: While benzodioxole derivatives in the evidence lack activity data, related compounds (e.g., paroxetine analogs in ) highlight benzodioxole’s relevance in CNS therapeutics .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl chain and a furan-2-carboxamide group. Its molecular formula is C20H16N2O5C_{20}H_{16}N_{2}O_{5} with a molecular weight of approximately 364.36 g/mol. The structural diversity provided by these components contributes to its reactivity and potential biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
  • Introduction of the But-2-yn-1-yl Linker : This is often accomplished via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of palladium and copper catalysts.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various cancer cell lines:

Compound TypeCell Line TestedIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Synthesized CompoundHepG22.38
Synthesized CompoundHCT1161.54
Synthesized CompoundMCF74.52

These results indicate that compounds incorporating benzo[d][1,3]dioxole moieties exhibit promising anticancer activities while demonstrating lower cytotoxicity towards normal cells (IC50 > 150 µM) .

The mechanism behind the anticancer activity often involves:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways.
  • Induction of Apoptosis : Studies using annexin V-FITC assays have indicated that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis has revealed that these compounds can cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.

Case Studies

A notable case study involved synthesizing a series of benzodioxole derivatives and evaluating their biological activities against cancer cell lines. The synthesized derivatives were tested for their ability to inhibit cell proliferation and induce apoptosis, with several showing enhanced activity compared to standard chemotherapeutic agents .

Toxicity and Safety Profile

Preliminary toxicity assessments have been conducted using zebrafish embryos, which serve as an effective model for evaluating developmental toxicity. The results indicated that certain derivatives exhibited low toxicity profiles, suggesting their potential for safe therapeutic use .

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